molecular formula C7H9ClN2O2 B2679852 2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride CAS No. 1909347-84-7

2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride

Cat. No.: B2679852
CAS No.: 1909347-84-7
M. Wt: 188.61
InChI Key: GUFWESRFGWQHOF-UHFFFAOYSA-N
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Description

2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride is a chemical compound with the molecular formula C7H8N2O2·HCl. It is known for its unique structure, which includes a dioxino ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the dioxino ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride is unique due to its specific combination of the dioxino and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-7-3-5-6(4-9-7)11-2-1-10-5;/h3-4H,1-2H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFWESRFGWQHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(C=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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